molecular formula C16H16N2O4 B4983300 N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide

N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide

Cat. No.: B4983300
M. Wt: 300.31 g/mol
InChI Key: ZIMDKXQUCGFQDV-UHFFFAOYSA-N
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Description

N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide: is an organic compound characterized by its unique structure, which includes a nitrophenyl group, a phenoxy group, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide typically involves the reaction of 2-methyl-4-nitroaniline with 2-phenoxypropanoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction conditions often include a temperature range of 0-25°C and a solvent such as dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for the addition of reagents and monitoring of reaction progress is common to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group in N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products:

    Oxidation: Formation of corresponding nitro derivatives.

    Reduction: Formation of N-(2-methyl-4-aminophenyl)-2-phenoxypropanamide.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound can be used to study the effects of nitrophenyl and phenoxy groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure suggests it could be modified to enhance its biological activity and selectivity.

Industry: In industrial chemistry, this compound can be used in the production of polymers, dyes, and other materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide exerts its effects depends on its interaction with molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenoxy group can interact with hydrophobic regions of proteins or other biomolecules. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting cellular processes.

Comparison with Similar Compounds

  • N1-(2-methyl-4-nitrophenyl)acetamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Comparison: N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide is unique due to the presence of both a nitrophenyl and a phenoxy group. This combination imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for diverse chemical reactions. Compared to similar compounds, it may offer enhanced reactivity and stability, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(2-methyl-4-nitrophenyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-11-10-13(18(20)21)8-9-15(11)17-16(19)12(2)22-14-6-4-3-5-7-14/h3-10,12H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMDKXQUCGFQDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(C)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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